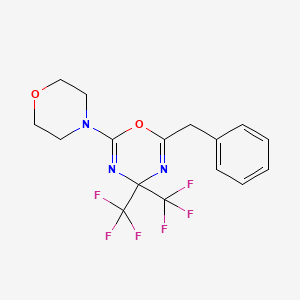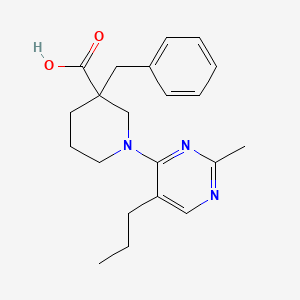![molecular formula C17H11ClN2O3S B5330823 3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine](/img/structure/B5330823.png)
3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as clofentezine and is commonly used as a pesticide. However, recent studies have shown that clofentezine has promising effects in treating various diseases.
Mechanism of Action
The mechanism of action of 3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has also been found to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of reactive oxygen species (ROS), and reduce the levels of pro-inflammatory cytokines. The compound has also been found to increase the expression of antioxidant enzymes, which protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine in lab experiments is its high potency. The compound has been found to have a low IC50 (the concentration required to inhibit 50% of the target enzyme activity), making it a promising candidate for drug development. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine can cause liver damage and other adverse effects.
Future Directions
There are several future directions for the research on 3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine. One of the areas of interest is the development of novel drug formulations that can enhance the bioavailability and efficacy of the compound. Another area of research is the identification of the specific signaling pathways and enzymes targeted by the compound. This information can help in the development of more targeted therapies for cancer and other diseases. Additionally, further studies are needed to evaluate the safety and toxicity of 3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine in humans.
Synthesis Methods
The synthesis of 3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine is a complex process that involves several steps. The first step involves the reaction of 4-chlorothiophenol with 4-nitrophenol in the presence of a base to form 4-(4-nitrophenoxy)thiophenol. The second step involves the reaction of 4-(4-nitrophenoxy)thiophenol with 3-bromopyridine in the presence of a base to form 3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine. This synthesis method has been optimized to obtain a high yield of the compound.
Scientific Research Applications
3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to inhibit the replication of the Zika virus. Additionally, 3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-[3-(4-chlorophenyl)sulfanyl-5-nitrophenoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3S/c18-12-3-5-16(6-4-12)24-17-9-13(20(21)22)8-15(10-17)23-14-2-1-7-19-11-14/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQVIVHPTOODQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5330748.png)
![N-(3,5-difluorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5330766.png)

![1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one](/img/structure/B5330778.png)
![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5330788.png)

![methyl 2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5330810.png)
![methyl 4-{[(3-methoxyphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5330818.png)
![5-(2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-2-oxoethyl)-2-methyl-4(3H)-pyrimidinone](/img/structure/B5330838.png)
![7-acetyl-6-(5-iodo-2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5330844.png)
![(3R*,3aR*,7aR*)-1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5330853.png)

![1-[(3-methylphenyl)acetyl]pyrrolidine](/img/structure/B5330863.png)
![[2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5330871.png)